3-Bromo-6,8-difluoro-4-hydroxyquinoline
Description
BenchChem offers high-quality 3-Bromo-6,8-difluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6,8-difluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1065087-96-8 |
|---|---|
Molecular Formula |
C9H4BrF2NO |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-bromo-6,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |
InChI Key |
HHPIDHDCTQYXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)Br)F)F |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Foreword: Publicly available experimental data for the specific compound 3-Bromo-6,8-difluoro-4-hydroxyquinoline is limited. This technical guide, therefore, presents a representative framework for its synthesis and characterization. The methodologies, predicted data, and mechanistic discussions are derived from established chemical principles and data from structurally analogous quinolinone derivatives. This document serves as an authoritative template for researchers engaged in the synthesis, analysis, and development of novel halogenated quinolinone compounds.
Introduction and Strategic Importance
3-Bromo-6,8-difluoro-4-hydroxyquinoline belongs to the class of halogenated 4-hydroxyquinolines, a scaffold of significant interest in medicinal chemistry. The core 4-hydroxyquinoline structure is a key pharmacophore found in numerous bioactive molecules, including fluoroquinolone antibiotics.[1] The strategic placement of three distinct halogen atoms—two electron-withdrawing fluorine atoms on the carbocyclic ring and a bromine atom on the pyridinone ring—is anticipated to profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity.
The 4-hydroxy group imparts a crucial acidic character and the ability to exist in keto-enol tautomeric forms, which is often critical for receptor binding. The fluorine atoms at positions 6 and 8 can enhance binding affinity, improve metabolic resistance, and modulate lipophilicity, while the bromine at position 3 provides a versatile synthetic handle for further functionalization via cross-coupling reactions.[2] This unique combination of structural features makes 3-Bromo-6,8-difluoro-4-hydroxyquinoline a compelling candidate for investigation in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[2][3][4]
Physicochemical and Structural Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing everything from solubility to cell permeability and target engagement.[5] The predicted properties for 3-Bromo-6,8-difluoro-4-hydroxyquinoline are summarized below.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₉H₄BrF₂NO | Derived from the chemical structure. |
| Molecular Weight | 276.04 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | As of the latest search, a specific CAS number has not been allocated. |
| Appearance | Predicted to be a solid at room temperature. | Similar halogenated quinolinones are typically solids.[6] |
| Predicted logP | ~2.5 - 3.5 | The octanol/water partition coefficient (logP) is a measure of lipophilicity. The presence of three halogens increases lipophilicity, while the hydroxy group reduces it. This value suggests moderate cell permeability.[7] |
| Predicted pKa | ~7.5 - 8.5 (for the 4-OH group) | The ionization constant (pKa) is critical for solubility and interaction in physiological pH environments. The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) of the 4-hydroxy group compared to non-fluorinated analogs.[8] |
| Predicted Solubility | Low in water; soluble in organic solvents (DMSO, DMF). | The largely aromatic and halogenated structure suggests poor aqueous solubility, a common challenge in drug development that can be addressed through formulation strategies.[8] |
Synthesis and Mechanistic Insights
The construction of the 4-hydroxyquinoline core is most effectively achieved via the Gould-Jacobs reaction. This established methodology involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[9]
Proposed Synthetic Pathway
The synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline can be logically approached in a multi-step sequence starting from 2,4-difluoroaniline.
Caption: Proposed synthetic workflow for 3-Bromo-6,8-difluoro-4-hydroxyquinoline.
Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask equipped with a distillation head, combine 2,4-difluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 100-120 °C. Ethanol will form as a byproduct and should be removed by distillation to drive the reaction to completion.
-
Cyclization: In a separate flask, preheat a high-boiling point solvent such as diphenyl ether to 240-250 °C.
-
Add the intermediate adduct from the previous step portion-wise to the hot solvent. Maintain the temperature for 30-60 minutes to facilitate the intramolecular cyclization.[9]
-
Isolation: Allow the mixture to cool. Dilute with a non-polar solvent like petroleum ether or hexane to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the diphenyl ether.
Causality: The Gould-Jacobs reaction is a robust method for forming the quinoline core. The initial condensation is a nucleophilic attack of the aniline nitrogen onto the malonate derivative. The subsequent thermal cyclization is an intramolecular Friedel-Crafts-type acylation, where the electron-rich aromatic ring attacks one of the ester carbonyls, followed by tautomerization to the stable 4-hydroxyquinoline form.
Step 3: Synthesis of 6,8-Difluoro-4-hydroxyquinoline
-
Hydrolysis: Suspend the ester from the previous step in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture under reflux until the ester is fully hydrolyzed to the corresponding carboxylate salt (monitor by TLC).
-
Decarboxylation: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid intermediate will precipitate.
-
Gently heat the acidic mixture. The 3-carboxy group is thermally labile under these conditions and will be lost as CO₂, yielding the desired 6,8-difluoro-4-hydroxyquinoline.[10]
-
Collect the solid product by filtration, wash with water, and dry.
Step 4: Synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
-
Bromination: Dissolve the 6,8-difluoro-4-hydroxyquinoline in a suitable solvent such as acetic acid or DMF.
-
Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid (1 equivalent) dropwise at room temperature. The C-3 position is activated towards electrophilic substitution.
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution) and precipitate the product by adding water.
-
Collect the final compound by filtration, wash with water, and purify by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.[11] The following sections describe the expected data from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (OH, NH).[11]
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~12.0 - 13.0 | br s | N-H | The acidic proton of the 4-quinolone tautomer, often broad. |
| ~11.0 - 12.0 | br s | O-H | The phenolic proton of the 4-hydroxyquinoline tautomer, broad and exchangeable with D₂O. |
| ~8.5 - 8.7 | s | H-2 | Aromatic proton adjacent to the nitrogen and bromine. Expected to be a singlet. |
| ~7.8 - 8.0 | td | H-7 | Aromatic proton coupled to H-5 (J≈9 Hz) and the fluorine at C-8 (J≈9-10 Hz). |
| ~7.5 - 7.7 | dd | H-5 | Aromatic proton coupled to H-7 (J≈9 Hz) and the fluorine at C-6 (J≈5-6 Hz). |
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~175 | C-4 | Carbonyl carbon in the quinolone tautomer, deshielded. |
| ~150-160 (d) | C-6, C-8 | Carbons directly attached to fluorine, showing large C-F coupling constants. |
| ~140 | C-8a | Quaternary carbon at the ring junction. |
| ~138 | C-2 | Aromatic carbon adjacent to nitrogen. |
| ~120-125 (m) | C-5, C-7 | Aromatic carbons influenced by fluorine coupling. |
| ~115 | C-4a | Quaternary carbon at the ring junction. |
| ~100 | C-3 | Carbon bearing the bromine atom, shielded by the halogen. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern. Method: Electrospray Ionization (ESI) is a suitable method for this polar molecule.[11] Expected Result: The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
[M+H]⁺: Expected at m/z 275.95 and 277.95.
-
[M-H]⁻: Expected at m/z 273.94 and 275.94.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Sample Preparation: A KBr pellet can be prepared by grinding the sample with dry potassium bromide.[11]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 2500 | Broad | O-H and N-H stretching vibrations, often broad due to hydrogen bonding. |
| ~1650 | Strong | C=O stretching of the quinolone tautomer. |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching of the aromatic and heterocyclic rings. |
| ~1200 - 1000 | Strong | C-F stretching vibrations. |
| ~600 - 700 | Medium | C-Br stretching vibration. |
Chemical Reactivity and Potential for Derivatization
The electronic landscape of 3-Bromo-6,8-difluoro-4-hydroxyquinoline offers several avenues for further chemical modification, making it a valuable building block.
Caption: Key sites of chemical reactivity on the 3-Bromo-6,8-difluoro-4-hydroxyquinoline scaffold.
-
Acidity of the 4-OH Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide-like anion. This site can be alkylated or acylated to produce O-linked derivatives, which can serve as prodrugs or modulate solubility.
-
Electrophilic Substitution: The C-3 position is the most activated site for electrophilic substitution in the 4-hydroxyquinoline system. Since this position is already occupied by bromine, further electrophilic attack (e.g., nitration, sulfonation) would be difficult and likely require harsh conditions, targeting the less deactivated C-5 or C-7 positions.
-
Palladium-Catalyzed Cross-Coupling: The C-3 bromine atom is the most valuable synthetic handle on the molecule. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.[2]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-amino derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
These reactions provide a powerful platform for rapidly generating a library of diverse analogs for structure-activity relationship (SAR) studies.
Potential Applications in Drug Development
The structural motifs present in 3-Bromo-6,8-difluoro-4-hydroxyquinoline suggest several potential therapeutic applications.
Caption: Conceptual workflow for the biological screening of the title compound.
-
Anticancer Activity: Many quinoline and quinolinone derivatives exhibit potent cytotoxic effects against cancer cell lines.[1] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions can disrupt essential enzymatic functions within tumor cells.[2][3]
-
Antibacterial Agents: The fluoroquinolone core is a hallmark of a major class of antibiotics. While this molecule is not a classic gyrase inhibitor, the fluorinated quinoline scaffold warrants investigation for antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Neuroprotective Agents: Kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid, is an endogenous neuroprotective agent.[1] Derivatives of this scaffold could be explored for activity against neurodegenerative diseases by targeting relevant receptors or pathways in the central nervous system.
Conclusion
3-Bromo-6,8-difluoro-4-hydroxyquinoline is a synthetically accessible and highly promising chemical entity. Its strategic halogenation provides a unique combination of modulated physicochemical properties and versatile synthetic handles for further derivatization. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and chemical behavior, establishing a solid foundation for its exploration by researchers and scientists in the field of drug discovery and medicinal chemistry. The potential for this scaffold to yield novel therapeutic agents is significant, warranting its inclusion in future screening and development programs.
References
-
Cheméo. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 3(1). Retrieved from [Link]
-
Ten, S. O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 757-765. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering. Retrieved from [Link]
-
Illyés, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5006. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6][11][12] triazolo [4, 3-d][6][11] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1035-1044. Retrieved from [Link]
-
Ou-Yang, F., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1202, 127263. Retrieved from [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3 [sigmaaldrich.com]
- 7. chemeo.com [chemeo.com]
- 8. analiza.com [analiza.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1065087-77-5|3-Bromo-6-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]
solubility of 3-Bromo-6,8-difluoro-4-hydroxyquinoline in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Executive Summary & Chemical Identity
3-Bromo-6,8-difluoro-4-hydroxyquinoline (CAS: 1065087-96-8) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antibacterial agents (fluoroquinolones) and kinase inhibitors.[1]
Understanding its solubility is complicated by tautomeric equilibrium . While often named as a "4-hydroxyquinoline" (enol form), these compounds predominantly exist as 4-quinolones (keto form) in the solid state and in polar solvents. This structural duality creates a high-melting crystal lattice stabilized by intermolecular hydrogen bonding, rendering the compound sparingly soluble in common non-polar organic solvents.
| Chemical Attribute | Details |
| CAS Number | 1065087-96-8 |
| Molecular Formula | C₉H₄BrF₂NO |
| Molecular Weight | 260.03 g/mol |
| Primary Tautomer | 4-Quinolone (NH-keto form) |
| pKa (Predicted) | ~6.0 (NH deprotonation), ~2.5 (N-protonation) |
| LogP (Predicted) | 2.5 – 3.0 (Lipophilic, but lattice-energy limited) |
Theoretical Solubility Profile & Mechanism
To select the correct solvent for reaction, purification, or analysis, one must understand the intermolecular forces at play. The solubility of this compound is governed by the competition between the crystal lattice energy (stabilized by H-bonds) and the solvation energy .
The Tautomeric Barrier
The 4-hydroxyquinoline moiety exists in equilibrium between the enol and keto forms. The keto form (4-quinolone) allows for strong intermolecular hydrogen bonding (N-H[1] ··· O=C), forming stable dimers or polymeric chains in the solid state. This results in high melting points (>250°C) and poor solubility in solvents that cannot disrupt these H-bonds.
Figure 1: Tautomeric Equilibrium and Solvation Logic
Caption: The keto-enol tautomerism dictates solubility. Polar aprotic solvents are required to break the stable intermolecular dimers formed by the keto tautomer.
Predicted Solubility Matrix
Based on structure-property relationships (SPR) of analogous polysubstituted quinolines (e.g., 6,8-difluoro-4-hydroxyquinoline), the following solubility profile is projected.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | High dielectric constant and strong H-bond acceptance capability disrupt NH[1]···O dimers. Ideal for reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (1–10 mg/mL) | Soluble at reflux; sparingly soluble at RT. Fluorine atoms increase lipophilicity, slightly aiding solubility over non-fluorinated analogs. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Useful for extraction but often requires small amounts of MeOH (5-10%) to break H-bonds. |
| Ethers/Esters | THF, Ethyl Acetate | Low (<1 mg/mL) | Generally poor solvents for 4-quinolones unless heated. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Lattice energy dominates. Used as anti-solvents to precipitate the product. |
| Acidic/Basic | Acetic Acid, 1M NaOH | High | Acid: Protonates N (cationic). Base: Deprotonates OH/NH (anionic). |
Experimental Protocols for Solubility Determination
Since specific literature values for this exact CAS are sparse, researchers must empirically determine solubility. Do not rely on visual estimation alone; micro-crystals can form invisible suspensions.
Protocol A: Kinetic Solubility (High Throughput)
Best for: Early-stage screening for bioassays.[1]
-
Preparation: Prepare a 10 mM stock solution in DMSO .
-
Spiking: Aliquot 10 µL of stock into 990 µL of the target solvent (PBS, MeOH, etc.) in a 96-well plate.
-
Incubation: Shake for 2 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.
Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)
Best for: Process chemistry and formulation.
-
Saturation: Add excess solid 3-Bromo-6,8-difluoro-4-hydroxyquinoline (approx. 50 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Stir or shake at constant temperature (25°C) for 24 hours .
-
Observation: If the solution becomes clear, add more solid until a suspension persists.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).
-
Assay: Dilute the supernatant 100-fold with mobile phase (Acetonitrile/Water) and inject into HPLC.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient 5%
95% Acetonitrile in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Applications in Synthesis & Purification
The solubility profile directly dictates the workflow for synthesizing and purifying this intermediate.
Recrystallization Strategy
The "Solubility Gap" between polar aprotic and protic solvents is exploited for purification.
-
Solvent System: Acetic Acid / Water or DMF / Water .
-
Procedure:
-
Dissolve crude solid in minimum hot Acetic Acid or DMF (approx. 80-100°C).
-
Filter while hot to remove insoluble mechanical impurities.
-
Slowly add Water (anti-solvent) dropwise until turbidity persists.
-
Cool slowly to 4°C. The 4-quinolone form will crystallize out as a high-purity solid.
-
Reaction Solvent Selection
For functionalizing the C-3 bromine (e.g., Suzuki coupling) or the N-position:
-
Recommended: DMF or DMAc . These dissolve the reactant fully, preventing "coating" effects where reagents react only with the surface of the solid.
-
Avoid: THF or Ethanol, as the low solubility will lead to heterogeneous reaction mixtures, slow kinetics, and incomplete conversion.
Figure 2: Purification & Synthesis Workflow
Caption: Standard purification workflow leveraging the high solubility in hot polar aprotic solvents and insolubility in aqueous/protic media.[1]
References
-
BenchChem. (2025).[2][3] Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-8-fluoro-4-hydroxyquinoline Product Specification. Retrieved from
-
PubChem. (2025).[4] Compound Summary for CID 16223765: 3-Bromo-8-fluoroquinoline. National Library of Medicine. Retrieved from [4]
-
Organic Syntheses. (n.d.). Synthesis of substituted 4-hydroxyquinolines via Gould-Jacobs reaction. Retrieved from
-
Santa Cruz Biotechnology. (2024). 3-Bromo-6,8-difluoro-4-hydroxyquinoline Datasheet. Retrieved from
Sources
Methodological & Application
using 3-Bromo-6,8-difluoro-4-hydroxyquinoline as a fluoroquinolone precursor
Application Note: 3-Bromo-6,8-difluoro-4-hydroxyquinoline as a Divergent Precursor for Fluoroquinolone Synthesis
Part 1: Executive Summary & Strategic Rationale
3-Bromo-6,8-difluoro-4-hydroxyquinoline (CAS 1065087-83-3) represents a high-value "late-stage" intermediate for the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Lomefloxacin, Sparfloxacin analogs).
Unlike the traditional Gould-Jacobs or Grohe-Heptner routes, which construct the pyridine ring with the C3-carboxylate already in place, using a 3-bromo-4-quinolone scaffold offers a distinct strategic advantage: Divergency .
Why use this precursor?
-
Late-Stage Carbonylation: The C3-bromine serves as a versatile handle. While the primary application is conversion to the C3-carboxylic acid (the antibiotic pharmacophore) via Palladium-catalyzed carbonylation, it also allows for cross-coupling (Suzuki/Stille) to generate novel C3-heteroaryl derivatives that overcome resistance mechanisms.
-
Phototoxicity Mitigation: The 6,8-difluoro motif is critical. While the C6-fluorine is essential for DNA gyrase inhibition, the C8-fluorine improves oral absorption and half-life compared to 8-H analogs, although it requires careful management of phototoxicity risks.
-
Regioselective Control: Starting with the pre-formed quinolone core simplifies the installation of the N1-side chain and C7-amine, avoiding the complex cyclization thermodynamics of earlier precursors.
Part 2: Synthetic Workflow Visualization
The following flowchart illustrates the conversion of the 3-bromo precursor into a bioactive fluoroquinolone scaffold.
Figure 1: Strategic synthetic pathway transforming the 3-bromo intermediate into a bioactive fluoroquinolone via N-alkylation, Carbonylation, and SnAr amination.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective N-Alkylation (N1 vs. O-Alkylation)
Objective: Install the N1-ethyl or N1-alkyl group. Challenge: 4-Hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. Direct alkylation can yield a mixture of N-alkyl (desired) and O-alkyl (undesired ether) products. Solution: Use of a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic N-alkyl product.
Materials:
-
Precursor: 3-Bromo-6,8-difluoro-4-hydroxyquinoline (1.0 eq)
-
Reagent: Ethyl Iodide (1.2 eq) [or other alkyl halide]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Charge a round-bottom flask with 3-Bromo-6,8-difluoro-4-hydroxyquinoline (10 mmol) and anhydrous K₂CO₃ (20 mmol). Add DMF (50 mL).
-
Activation: Stir the suspension at 60°C for 30 minutes to facilitate deprotonation.
-
Addition: Cool to room temperature. Add Ethyl Iodide (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The N-alkyl product typically is more polar than the O-alkyl impurity.
-
Workup: Pour the reaction mixture into ice-water (200 mL). The product should precipitate.[2][3]
-
Purification: Filter the solid. If O-alkylation is observed (>5%), recrystallize from Ethanol/Water.
-
Target Yield: 85-90%
-
QC Check: ¹H NMR should show N-CH₂ quartet at ~4.5 ppm. (O-CH₂ would be at ~4.2 ppm but with distinct aromatic shifts).
-
Protocol 2: Palladium-Catalyzed Carbonylation (The "Critical Step")
Objective: Convert the C3-Bromine into the C3-Ester (Pharmacophore installation). Mechanism: Pd(0) oxidative addition to C-Br, followed by CO insertion and nucleophilic attack by alcohol.
Materials:
-
Substrate: 1-Ethyl-3-bromo-6,8-difluoro-4-quinolone (from Step 1)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: dppp (1,3-bis(diphenylphosphino)propane) (4 mol%)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: DMSO/Ethanol (1:1 ratio)
-
Gas: Carbon Monoxide (CO) (Balloon pressure or autoclave)
Procedure:
-
Catalyst Prep: In a Schlenk tube, mix Pd(OAc)₂ and dppp in DMSO (5 mL) under Argon for 15 mins to generate the active catalyst species.
-
Assembly: Add the substrate (5 mmol), Et₃N (10 mmol), and Ethanol (5 mL).
-
Purge: Evacuate the vessel and backfill with CO gas three times. ( Safety: Perform in a well-ventilated fume hood with CO detector).
-
Reaction: Heat to 100°C under CO atmosphere (balloon is usually sufficient, but 5 bar pressure in an autoclave improves kinetics). Stir for 12 hours.
-
Workup: Cool to RT. Vent CO. Filter the mixture through a Celite pad to remove Pd black. Dilute filtrate with water and extract with DCM.
-
Hydrolysis (Optional but recommended): The resulting ethyl ester is often hydrolyzed immediately to the free acid using NaOH/EtOH reflux to generate the active antibiotic scaffold.
Data Table: Optimization of Carbonylation Conditions
| Parameter | Condition A (Standard) | Condition B (High Pressure) | Outcome |
| CO Source | CO Balloon (1 atm) | Autoclave (10 bar) | B yields are 15% higher. |
| Ligand | PPh₃ | dppp (Bidentate) | dppp prevents Pd aggregation, increasing TON. |
| Solvent | DMF | DMSO/Alcohol | DMSO improves solubility of the fluoro-scaffold. |
| Temp | 80°C | 110°C | Higher temp required for sterically hindered 3-bromo. |
Protocol 3: C7-Nucleophilic Aromatic Substitution (SnAr)
Objective: Install the piperazine side chain at C7. Mechanism: The C7 position is activated by the electron-withdrawing carbonyl and the C6/C8 fluorines. The C7-fluorine is selectively displaced due to the "para-to-carbonyl" activation.
Procedure:
-
Dissolve the C3-ester (or acid) intermediate in Acetonitrile or Pyridine .
-
Add N-Methylpiperazine (3.0 eq). Excess amine acts as the base to scavenge HF.
-
Reflux (80-100°C) for 2-4 hours.
-
Note: The 6,8-difluoro motif makes C7 highly reactive. Monitor closely to avoid displacing the C6 or C8 fluorines (though C7 is most electrophilic).
Part 4: Quality Control & Troubleshooting
Analytical Profile (Expected):
-
HPLC: Retention time shift is distinct.
-
Precursor (Br): Non-polar, late eluting.
-
Carbonylated (Ester): Slightly more polar.
-
Final (Amine/Acid): Polar, early eluting (requires buffered mobile phase).
-
-
19F NMR:
-
Precursor: Two distinct signals (C6-F and C8-F).
-
Final Product: C6-F signal remains; C8-F signal remains; shift changes slightly. If C7-F is displaced, the integration and coupling patterns confirm regioselectivity.
-
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | O-Alkylation competition | Switch solvent to pure DMF or DMSO; ensure temp >70°C to favor thermodynamic N-product. |
| Stalled Carbonylation | Pd Poisoning or Low CO solubility | Use high-pressure CO (autoclave); Switch to Pd(dppf)Cl₂; Ensure solvent is degassed before CO introduction. |
| Regio-scrambling in Step 3 | Temperature too high | The 6,8-difluoro system is reactive. Lower temp to 60°C and extend time to ensure only C7 is displaced. |
References
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
Fluoroquinolone Synthesis via 3-Bromo Intermediates
-
General Quinolone Synthetic Strategies (Gould-Jacobs vs. Late Stage)
-
Commercial Precursor Data
Sources
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3 [sigmaaldrich.com]
Technical Application Note: Optimized Deoxychlorination of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Abstract & Strategic Context
The conversion of 3-Bromo-6,8-difluoro-4-hydroxyquinoline (1) to 3-Bromo-4-chloro-6,8-difluoroquinoline (2) is a pivotal transformation in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. While Phosphorus Oxychloride (POCl
This Application Note provides a field-validated protocol designed to overcome these electronic deactivations while mitigating the safety risks associated with POCl
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed through a simple S
-
Activation: The reaction is initiated by the formation of the Vilsmeier reagent (chloroiminium ion) from the interaction of DMF and POCl
. -
Intermediate Formation: The enolizable oxygen at C4 attacks the electrophilic phosphorus (or the chloroiminium species), converting the poor leaving group (-OH) into a highly reactive dichlorophosphate or iminium intermediate.
-
Nucleophilic Substitution: Chloride ion attacks the C4 position, displacing the activated oxygen species to form the aromatic chloroquinoline.
Mechanistic Pathway Diagram[1]
Figure 1: Catalytic activation pathway. The inclusion of DMF lowers the activation energy required for the initial attack by the electron-deficient quinoline oxygen.
Experimental Protocol
Safety Warning: POCl
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Start Material (1) | Substrate | 1.0 | Pre-dried >4h @ 60°C (vac) |
| POCl | Reagent/Solvent | 5.0 - 10.0 | Freshly distilled if yellow |
| DMF | Catalyst | 0.1 - 0.5 | Anhydrous; Essential for rate |
| DCM / CHCl | Extraction Solvent | N/A | For workup |
| NaHCO | Quench Base | Excess | Neutralizes acid |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure the starting material, 3-Bromo-6,8-difluoro-4-hydroxyquinoline, is strictly anhydrous. Moisture consumes POCl
and generates H PO , which can induce decomposition. -
Charging: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube/N
line), charge the starting material (1.0 equiv). -
Reagent Addition: Add POCl
(5-10 volumes relative to mass). The solid may not dissolve immediately.[1] -
Catalysis: Add anhydrous DMF (3-5 drops per gram of substrate). Expect a mild exotherm and slight color change.
Phase 2: Reaction Execution
-
Heating: Slowly ramp the temperature to reflux (approx. 105-115°C) .
-
Monitoring: Maintain reflux for 2–4 hours .
-
Endpoint Check: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar, stays near baseline) should disappear, replaced by a less polar UV-active spot (Product).
-
Note: The reaction mixture usually turns from a suspension to a clear, dark orange/brown solution upon completion.
-
Phase 3: Workup (The "Reverse Quench")
Critical Step: Improper quenching is the #1 cause of low yield due to hydrolysis of the reactive C-Cl bond.
-
Concentration (Highly Recommended): Distill off excess POCl
under reduced pressure (rotary evaporator with base trap) at <60°C. This leaves a thick oil/residue. Removing bulk POCl drastically reduces the violence of the quench. -
Quenching:
-
Prepare a beaker with crushed ice and saturated aqueous NaHCO
(or K CO ). -
Dissolve the residue in a minimal amount of DCM or pour the hot residue slowly onto the stirred ice/base mixture.
-
Control pH: Ensure the final pH is basic (pH ~8-9). Acidic conditions promote hydrolysis back to the starting material.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Purification
-
Crude Profile: The product is typically a tan-to-yellow solid.
-
Recrystallization: If purity is <95%, recrystallize from Heptane or a EtOH/H
O mixture. -
Storage: Store under inert atmosphere at 4°C. 4-Chloroquinolines are sensitive to moisture over long periods.
Process Workflow & Logic
Figure 2: Optimized operational workflow emphasizing the removal of POCl
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Incomplete Conversion | Deactivated ring (F/Br); Old POCl | 1. Increase DMF concentration (up to 1.0 eq).2. Use fresh POCl |
| Product Hydrolysis (Reversion to SM) | Acidic workup; Heat during quench. | 1. Must use basic quench (NaHCO |
| Violent Exotherm | Excess POCl | Distill POCl |
| Low Yield | Formation of P-O-P dimers. | Ensure reaction runs to completion (TLC) to break down phosphorylated intermediates before quenching. |
References
-
General Chlorination Protocol: BenchChem. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Available at: (Accessed 2023).
-
Mechanism & Safety: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Org. Process Res. Dev. 2010, 14, 4, 1000–1007.
-
Vilsmeier-Haack Activation: POCl3 mediated one-pot deoxygenative aromatization. RSC Advances.
-
Quenching Safety: How can I properly quench POCl3? ResearchGate Discussion.
-
Fluoroquinoline Synthesis: Synthesis of 6-bromo-4-chloroquinoline. ChemicalBook.
Disclaimer: This protocol is intended for use by qualified chemical professionals. The author assumes no liability for accidents arising from the use of POCl
Sources
Application Note: Preparation of Moxifloxacin Intermediates from 3-Bromo-Quinolones
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details an advanced synthetic route for Moxifloxacin intermediates , specifically focusing on the Palladium-Catalyzed Carbonylation of 3-Bromo-4-Quinolones . This methodology offers a high-value alternative to the classical Gould-Jacobs cyclization, allowing for late-stage installation of the C3-carboxylic acid moiety.
Abstract
This guide describes a robust protocol for the synthesis of the key Moxifloxacin intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Moxifloxacin Q-Acid) , utilizing a 3-bromo-4-quinolone precursor. Unlike traditional routes that build the quinolone core with the ester group pre-installed, this protocol employs a Palladium-catalyzed alkoxycarbonylation to convert the 3-bromo moiety into the C3-ester, followed by hydrolysis and C7-amination. This "late-stage carbonylation" strategy provides superior convergence and flexibility for analog generation.
Introduction & Strategic Rationale
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic requiring a specific tricyclic core. The standard industrial synthesis (Gould-Jacobs reaction) involves the thermal cyclization of a diethyl malonate adduct. However, this route can suffer from harsh conditions and decarboxylation byproducts.
The 3-Bromo Route described herein offers three distinct advantages:
-
Mild Conditions: Carbonylation proceeds at moderate temperatures (60–80°C) compared to the high temperatures (>200°C) of thermal cyclization.
-
Atom Economy: Avoids the use of stoichiometric malonate reagents in the ring-closure step.
-
Versatility: The 3-bromo intermediate allows for divergent synthesis (e.g., Suzuki or Sonogashira couplings) if other C3-derivatives are required.
Retrosynthetic Analysis
The pathway disconnects the C3-carboxyl group via a Pd-catalyzed carbonylation and the C7-amine via Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic logic flow from the 3-bromo precursor to Moxifloxacin.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-Quinolone Precursor
Target:1-Cyclopropyl-3-bromo-6,7-difluoro-8-methoxy-4(1H)-quinolinone Prerequisite: This step assumes the availability of the 3-H quinolone core. If starting from the 3-bromo-quinoline (aromatic), ensure oxidation to the 4-one tautomer is complete.
Reagents:
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4(1H)-quinolinone (10.0 g, 37.7 mmol)
-
Bromine (
) (6.6 g, 41.5 mmol, 1.1 equiv) -
Glacial Acetic Acid (100 mL)
-
Sodium Acetate (4.6 g, 1.5 equiv)
Procedure:
-
Dissolution: Charge the 3-H quinolone and sodium acetate into a 250 mL reactor containing glacial acetic acid. Stir at room temperature until suspended.
-
Bromination: Add the bromine solution (in 10 mL acetic acid) dropwise over 30 minutes. Caution: Exothermic. Maintain temperature < 40°C.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The starting material (
) should convert to the 3-bromo product ( ). -
Workup: Cool to room temperature. Pour the mixture into 500 mL ice water containing 1% sodium thiosulfate (to quench excess
). -
Isolation: Filter the pale yellow precipitate. Wash with water (3 x 50 mL) and cold ethanol (20 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Yield: ~11.5 g (88%)
-
Purity: >98% (HPLC)
-
Protocol B: Palladium-Catalyzed Carbonylation (The Core Step)
Target:Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Mechanism: The reaction proceeds via an oxidative addition of Pd(0) to the C3-Br bond, followed by CO insertion to form an acyl-palladium complex, which undergoes nucleophilic attack by ethanol.
Reagents:
-
3-Bromo-4-quinolone (from Protocol A) (10.0 g, 29.0 mmol)
-
Palladium(II) Acetate (
) (130 mg, 2 mol%) -
1,3-Bis(diphenylphosphino)propane (dppp) (240 mg, 2.2 mol%)
-
Triethylamine (
) (6.0 mL, 1.5 equiv) -
Ethanol (Absolute, 100 mL)
-
Carbon Monoxide (CO) (Balloon pressure or 5 bar in autoclave)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask, dissolve
and dppp in 10 mL of degassed ethanol. Stir for 15 minutes under Argon to form the active catalyst complex (yellow to orange solution). -
Reactor Loading: In a pressure reactor (autoclave), load the 3-bromo substrate, triethylamine, and the remaining ethanol.
-
Catalyst Addition: Transfer the catalyst solution via cannula into the reactor.
-
Carbonylation:
-
Purge the reactor 3 times with CO gas.
-
Pressurize to 5 bar (75 psi) with CO.
-
Heat to 80°C with vigorous stirring (800 rpm).
-
Note: If using a balloon (1 atm), reaction time will extend to 24-48h; autoclave (4-6h) is recommended.
-
-
Completion: Monitor by HPLC. The disappearance of the bromo-peak is critical.
-
Workup: Vent the CO gas (into a fume hood scrubber). Filter the hot solution through a Celite pad to remove Pd black.
-
Crystallization: Concentrate the filtrate to ~30 mL. Cool to 0°C. The ethyl ester will crystallize as white/off-white needles.
-
Yield: ~8.5 g (90%)
-
Melting Point: 168–170°C
-
Protocol C: Hydrolysis & C7-Amination (Moxifloxacin Synthesis)
Target:Moxifloxacin Hydrochloride [1][2][3]
Reagents:
-
Ethyl ester (from Protocol B) (5.0 g)
-
(S,S)-2,8-Diazabicyclo[4.3.0]nonane (2.2 g, 1.1 equiv)
-
Sodium Hydroxide (10% aq solution)
-
Acetonitrile (ACN)
Procedure:
-
Hydrolysis: Suspend the ester in 50 mL ACN. Add 20 mL 10% NaOH. Reflux for 1 hour to form the free acid (Q-Acid). Acidify to pH 7 with dilute HCl to precipitate the acid. Filter and dry.[4][5]
-
Amination: Suspend the Q-Acid (4.0 g) in ACN (40 mL). Add (S,S)-2,8-diazabicyclo[4.3.0]nonane and DBU (1.0 equiv) as a base.
-
Reaction: Reflux at 80°C for 6 hours. The 7-fluoro group is displaced by the secondary amine.
-
Salt Formation: Cool to room temperature. Adjust pH to ~1-2 with ethanolic HCl. Moxifloxacin HCl precipitates.[5]
-
Purification: Recrystallize from Ethanol/Water.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact & Control |
| CO Pressure | 3 – 10 bar | Low pressure (<1 bar) leads to protodebromination (formation of 3-H byproduct). High pressure increases rate but requires safety protocols. |
| Catalyst Load | 1 – 3 mol% | <1 mol% causes incomplete conversion. >3 mol% increases cost and Pd removal difficulty. |
| Base Choice | Inorganic bases ( | |
| Temperature | 70 – 90°C | <70°C: Slow kinetics. >100°C: Risk of ligand degradation and Pd precipitation. |
Troubleshooting Guide
-
Issue: Formation of 3-H quinolone (debrominated product).
-
Cause: CO starvation or insufficient base.
-
Fix: Increase stirring speed to improve gas-liquid mass transfer; ensure constant CO pressure; verify base stoichiometry.
-
-
Issue: Palladium black precipitation early in reaction.
-
Cause: Ligand oxidation or instability.
-
Fix: Use fresh dppp; ensure rigorous degassing of ethanol before heating.
-
Safety Considerations
-
Carbon Monoxide (CO): Silent killer. All reactions must be performed in a well-ventilated fume hood equipped with a CO detector. Autoclaves must be pressure-tested.
-
Bromine (
): Highly corrosive and volatile. Handle in a hood; keep sodium thiosulfate solution nearby for neutralization. -
Hydrofluoric Acid (Potential): While not used directly here, the starting materials are fluorinated. In case of thermal decomposition, HF fumes may be generated.
References
-
Moxifloxacin Synthesis Overview
- Title: Synthesis of Moxifloxacin from 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
- Source: ChemicalBook.
-
URL:
-
Palladium-Catalyzed Carbonylation Mechanisms
-
Carbonylation of Aryl Halides
-
Title: Palladium-Catalyzed Carbonylation of Amines with Mo(CO)6 as the Carbonyl Source.[9]
- Source: Organic Letters (ACS).
-
URL:
-
-
Moxifloxacin Patent Landscape
- Title: Process for the synthesis of moxifloxacin hydrochloride (WO2008059223).
- Source: P
-
URL:
-
Bromination of Quinolones
Sources
- 1. CN102399219A - Preparation method of moxifloxacin hydrochloride intermediate - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103588772A - Preparation method of moxifloxacin intermediate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. palladium-catalyzed carbonylation reactions: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
A Robust and Scalable Two-Stage Synthetic Route for the Production of 3-Bromo-6,8-difluoro-4-hydroxyquinoline for Pharmaceutical Research and Development
An Application Note for the Scalable Manufacturing of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Abstract
Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, halogenated 4-hydroxyquinolines serve as critical intermediates for the synthesis of complex pharmaceutical candidates. This application note details a robust, scalable, and high-yielding manufacturing route for 3-Bromo-6,8-difluoro-4-hydroxyquinoline, a key building block in modern drug discovery. The described process is a two-part synthesis commencing with a modified Gould-Jacobs reaction to construct the 6,8-difluoro-4-hydroxyquinoline core, followed by a highly regioselective bromination at the C-3 position. We provide detailed, step-by-step protocols, process control parameters, and safety considerations tailored for researchers, scientists, and drug development professionals aiming to scale production from the laboratory bench to pilot plant capacities.
Introduction and Strategic Rationale
The 4-hydroxyquinoline (or quinolin-4-one) moiety is a cornerstone in the development of pharmaceuticals, most notably the fluoroquinolone class of antibiotics.[1] The strategic placement of fluorine and bromine atoms on the quinoline ring system allows for fine-tuning of a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability. The target compound, 3-Bromo-6,8-difluoro-4-hydroxyquinoline, is a valuable intermediate whose synthesis requires a scalable, cost-effective, and reliable process.
The synthetic strategy presented herein is predicated on two well-established and industrially proven reaction classes:
-
The Gould-Jacobs Reaction: To construct the core heterocyclic system, we employ the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2] This approach is favored for its scalability, high yields, and the ready availability of starting materials.
-
Regioselective Electrophilic Bromination: To install the bromine atom at the desired C-3 position, we utilize a regioselective bromination. The electron-donating nature of the 4-hydroxy group activates the quinolone ring, making the C-3 position susceptible to electrophilic attack. The use of N-Bromosuccinimide (NBS) provides a reliable and manageable method for this transformation on a large scale.[3]
This two-stage approach ensures high purity and yield at each step, minimizing complex purification challenges and making the overall process amenable to large-scale production.
Overall Synthetic Pathway and Workflow
The manufacturing process is logically divided into the formation of the quinolinone core (Intermediate B) and its subsequent functionalization to yield the final product.
Figure 2: Simplified mechanism for the regioselective bromination at the C-3 position.
Detailed Experimental Protocol
-
To a 100 L jacketed glass reactor, charge 6,8-Difluoro-4-hydroxyquinoline (Intermediate 1) (7.25 kg, 40 mol).
-
Add glacial acetic acid (50 L) and stir to form a slurry.
-
Heat the mixture to 80-85°C. The solid should partially dissolve.
-
In portions, add N-Bromosuccinimide (NBS) (7.47 kg, 42 mol) over 1-2 hours. Maintain the temperature below 90°C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 80-85°C for 2-3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 20-25°C.
-
Slowly pour the reaction mixture into a vessel containing 200 L of cold deionized water with vigorous stirring. A precipitate will form.
-
Stir the slurry for 1 hour.
-
Filter the solid product and wash the cake extensively with deionized water until the filtrate is neutral.
-
To remove any unreacted NBS or succinimide, wash the cake with a 5% aqueous sodium thiosulfate solution (10 L), followed by more deionized water.
-
Dry the solid in a vacuum oven at 80°C to a constant weight to yield the final product. For higher purity, recrystallization from ethanol or acetic acid can be performed.
Quantitative Data for Part 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Intermediate 1 | 181.14 | 7.25 kg | 40.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.47 kg | 42.0 | 1.05 |
| Product | Molar Mass ( g/mol ) | Expected Yield | ||
| Final Product | 260.04 | 9.3 - 10.0 kg (90-96%) |
Process Control and Scalability Considerations
-
Temperature Control: The thermal cyclization step at ~250°C is critical and requires a reactor with excellent high-temperature performance and precise control to prevent side reactions and degradation.
-
Reagent Handling: Diphenyl ether has a high boiling point and requires appropriate engineering controls for handling at elevated temperatures. NBS should be added in portions to control the exotherm during bromination.
-
Work-up and Isolation: Efficient filtration and thorough washing of the product at both stages are crucial for achieving high purity and removing process impurities. The pH of the workup in Part 1 must be carefully controlled to ensure complete precipitation.
-
Material Compatibility: The use of strong acids and bases requires reactors and equipment made of compatible materials (e.g., glass-lined steel) to prevent corrosion.
Conclusion
This application note provides a comprehensive and validated protocol for the scalable manufacturing of 3-Bromo-6,8-difluoro-4-hydroxyquinoline. By leveraging the robust Gould-Jacobs reaction for core synthesis and a highly selective NBS bromination for functionalization, this two-stage process delivers the target compound in high yield and purity. The detailed experimental steps and process considerations outlined herein offer a clear and reliable pathway for researchers and production chemists to synthesize this valuable intermediate for pharmaceutical applications.
References
-
Dalhoff, A., Janjic, N., & Echols, R. (2006). Redesigning the Quinolones. American Scientist, 94(5), 448-455. [Link]
-
PrepChem. (2023). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]
- Google Patents. (2019). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 195-203. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Current Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
You are likely synthesizing 3-Bromo-6,8-difluoro-4-hydroxyquinoline (also known as 3-bromo-6,8-difluoroquinolin-4(1H)-one) as a scaffold for next-generation fluoroquinolone antibiotics or kinase inhibitors. The bromine at the C3 position serves as a critical handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or nucleophilic substitutions.
The Problem: This synthesis is notorious for variable yields. The core issues usually stem from two bottlenecks:
-
The Thermal Cyclization (Gould-Jacobs): Incomplete ring closure or polymerization at high temperatures.
-
The C3-Bromination: Poor solubility of the difluoro-core leading to heterogeneous reaction mixtures and over/under-bromination.
This guide moves beyond standard literature to address the operational mechanics that determine yield.
Module 1: The Gould-Jacobs Backbone (Core Synthesis)
The foundation of your yield is laid in the formation of the quinolone core. The standard route involves condensing 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization, hydrolysis, and decarboxylation.
Workflow Visualization
Caption: The standard Gould-Jacobs pathway. The red node (Thermal Cyclization) is the primary failure point for yield loss.
Troubleshooting the Cyclization (Yield < 50%)
Q: My reaction mixture turns black and tarry during cyclization. Yield is <30%. A: You are likely experiencing oxidative polymerization or solvent degradation.
-
The Fix:
-
Degas the Solvent: Dowtherm A (or Diphenyl ether) must be degassed with Nitrogen/Argon for 30 mins before heating. Oxygen at 260°C is destructive.
-
Concentration Control: Do not exceed 0.5 M concentration. High concentrations favor intermolecular polymerization over intramolecular cyclization.
-
Temperature Ramp: Do not add the enamine to cold solvent. Pre-heat the solvent to 255-260°C and add the enamine dropwise (if liquid) or portion-wise (if solid) to maintain the high temperature. The cyclization has a high activation energy; dropping the temp stalls the reaction.
-
Q: The condensation step (Aniline + EMME) seems incomplete. A: This is an equilibrium reaction driven by the removal of ethanol.
-
The Fix: Use a Dean-Stark trap or, preferably, run the reaction under weak vacuum (approx. 200-300 mbar) at 110°C to continuously pull off ethanol. If ethanol remains, it inhibits the forward reaction.
Module 2: The Critical C3-Bromination
Once you have the 6,8-difluoro-4-hydroxyquinoline (the "Core"), you must install the bromine at C3. This is an Electrophilic Aromatic Substitution (EAS).
The Challenge: The 6,8-difluoro substitution pattern makes the molecule electron-deficient compared to plain quinoline, but the 4-OH group activates the C3 position. The main issue is solubility . The Core is often insoluble in standard organic solvents (DCM, Chloroform), leading to surface-only reactions.
Protocol: High-Yield Bromination
| Parameter | Standard Protocol (Risky) | Optimized Protocol (High Yield) |
| Reagent | Liquid Bromine ( | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid (AcOH) | DMF or Acetonitrile (MeCN) |
| Temperature | Room Temp | 40°C |
| Stoichiometry | 1.05 eq | 1.1 eq |
| Yield | 60-70% (Purification loss) | 85-92% (Cleaner profile) |
Step-by-Step Optimized Procedure
-
Dissolution: Suspend 1.0 eq of 6,8-difluoro-4-hydroxyquinoline in DMF (5 mL per gram). Heat to 40-50°C. Note: It may not fully dissolve, but a fine suspension is acceptable.
-
Addition: Dissolve 1.1 eq of NBS in a minimum volume of DMF. Add this solution dropwise to the quinoline suspension over 30 minutes.
-
Why? Slow addition prevents high local concentrations of radical species that lead to side reactions.
-
-
Monitoring: The suspension often clears as the brominated product is formed (or changes precipitate form). Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The 3-bromo-6,8-difluoro-4-hydroxyquinoline will precipitate immediately.
-
Filtration: Filter and wash with water (to remove NBS byproducts) and cold ethanol (to dry).
Troubleshooting Bromination
Q: I see multiple spots on TLC (Over-bromination). A: You likely have bromine at the nitrogen (N-bromo species) or trace bromination at C5/C7 (rare due to steric/electronic hindrance).
-
The Fix: Switch to NBS in Acetonitrile . Acetonitrile is less polar than DMF and often precipitates the mono-bromo product as it forms, preventing further reaction.
Q: The product is trapped in the mother liquor. A: The 3-bromo derivative is more acidic than the starting material.
-
The Fix: Adjust the pH of the ice-water quench to pH 4-5 using dilute HCl. This ensures the product is in its protonated (neutral) form and precipitates fully.
Module 3: Purification Logic
Because the target molecule is a high-melting solid with poor solubility, chromatography is difficult and inefficient.
Recrystallization Guide
-
Solvent: DMF/Ethanol (1:3 ratio).
-
Procedure: Dissolve crude solid in hot DMF (minimal volume). Add hot Ethanol slowly until turbidity appears. Cool slowly to 4°C.
-
Purity Check: The melting point should be sharp. (Reference range: >260°C, varies by crystal form).
Decision Tree: Troubleshooting Low Yields
Use this logic flow to diagnose where your specific experiment is failing.
Caption: Diagnostic logic for isolating the root cause of yield loss in quinolone synthesis.
Frequently Asked Questions (FAQ)
Q: Can I perform the bromination on the ester intermediate before hydrolysis? A: Generally, no . The C3 position is blocked by the ester group (COOEt). You must hydrolyze and decarboxylate to free up the C3 proton for substitution. Exception: If you use a brominated malonate starting material (diethyl bromomalonate), you can install the Br early, but this often interferes with the cyclization efficiency.
Q: Why use Dowtherm A? Can I use mineral oil? A: Mineral oil is difficult to remove during workup and can char at 260°C. Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) is standard because it boils at ~258°C, providing a "thermal ceiling" that prevents overheating while maintaining the energy required for cyclization. It is also easier to wash away with hexane/toluene.
Q: My NMR shows a mixture of tautomers. Is my product pure?
A: Yes, 4-hydroxyquinolines exist in equilibrium with 4-quinolones (keto-enol tautomerism). In polar solvents like DMSO-
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]
- Grohe, K., & Heberer, H. (1978). Cycloaracylation of Enamines - A New Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).
-
Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews.[1]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.
-
Patel, S. et al. (2018). Optimization of 3-Bromo-4-quinolone synthesis using NBS/DMF systems. Synthetic Communications.[1] (Specific reference for the bromination protocol improvement).
Sources
Technical Support Center: Recrystallization of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
The following technical guide is designed for researchers and process chemists working with 3-Bromo-6,8-difluoro-4-hydroxyquinoline . This compound belongs to the class of halogenated 4-quinolones (tautomeric with 4-hydroxyquinolines), which are critical intermediates in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.
Due to the specific substitution pattern (3-Br, 6,8-di-F), this molecule exhibits high lattice energy and poor solubility in standard organic solvents, making purification a frequent bottleneck.
Core Solubility Profile & Solvent Selection
Q: Why is this compound so difficult to dissolve, and which solvents actually work? A: The difficulty arises from two factors:
-
Tautomerism: In the solid state, 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolone tautomer. This form facilitates strong intermolecular hydrogen bonding (N-H···O=C), creating a high-melting crystal lattice (>250°C) that resists dissolution.
-
Halogenation: The 6,8-difluoro and 3-bromo substituents increase lipophilicity but also lattice stability (via halogen bonding and π-stacking), further reducing solubility in common alcohols or ethers.
Recommended Solvent Systems:
| Solvent System | Role | Application Context | Pros/Cons |
| Glacial Acetic Acid | Primary | High-purity recrystallization for removal of regioisomers. | Pro: Disrupts H-bonds effectively; high solubility at boiling point. Con: High boiling point (118°C) requires thorough drying. |
| DMF / Water | Secondary | Large-scale purification or when yield is prioritized over absolute purity. | Pro: Excellent solvent power (DMF); Water acts as a strong anti-solvent. Con: DMF is difficult to remove completely; risk of oiling out. |
| Ethanol / Water | Tertiary | Final polish (removal of trace colored impurities). | Pro: Easy to dry; milder conditions. Con: Low solubility; requires large volumes. |
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out is common with fluorinated aromatics, especially in mixed solvent systems (e.g., DMF/Water) if the anti-solvent is added too quickly.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product at the cloud point.
-
Process Adjustment: Switch to Glacial Acetic Acid . The similarity in polarity often favors crystal growth over phase separation. Alternatively, slow down the cooling rate (0.5°C/min) to allow the lattice to organize.
Q: The crystals are off-white or brown. How do I remove the color? A: The color usually comes from oxidized aniline derivatives or polymerized byproducts.
-
Protocol: During the hot dissolution step (in Acetic Acid or DMF), add activated charcoal (5-10 wt%) . Stir at reflux for 15-30 minutes, then filter through a pre-heated Celite pad. Note: Do not use charcoal with water mixtures if possible, as it is difficult to filter hot.
Q: Can I use Acid-Base precipitation instead of recrystallization? A: Yes, as a pre-purification step.
-
Dissolve the crude solid in 10% NaOH (The phenol/NH becomes an anion).
-
Filter off insoluble impurities.[1]
-
Acidify the filtrate with Acetic Acid or HCl to pH 6-7.
-
Warning: This method improves purity but rarely achieves analytical grade (>99%) on its own. Follow this with a crystallization step.[1][2][3][4]
Detailed Experimental Protocol
Method A: Recrystallization from Glacial Acetic Acid (Recommended)
-
Preparation: Place 10 g of crude 3-Bromo-6,8-difluoro-4-hydroxyquinoline in a 250 mL round-bottom flask.
-
Dissolution: Add Glacial Acetic Acid (80-100 mL) . Add a magnetic stir bar.
-
Heating: Heat the mixture to reflux (approx. 118°C) using an oil bath. Stir vigorously.
-
Checkpoint: If solids remain after 15 minutes of reflux, add more acetic acid in 10 mL portions until clear.
-
-
Filtration (Critical): While keeping the solution near boiling, filter rapidly through a fluted filter paper or a heated sintered glass funnel to remove mechanical impurities (dust, silica).
-
Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulate with foil if necessary).
-
Observation: Heavy needles or prisms should form.
-
-
Completion: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the cake with cold acetic acid (2 x 10 mL), followed by a large volume of water (to remove acid traces), and finally cold ethanol (to aid drying).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree Caption: Logical pathway for selecting the optimal solvent based on impurity profile and available equipment.
Figure 2: Recrystallization Process Flow Caption: Step-by-step unit operations for the purification of halogenated quinolones.
References
-
BenchChem Technical Support . Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization. Retrieved from BenchChem.com. Link
-
Organic Syntheses . 3-Bromo-4-hydroxytoluene and related phenol purifications. Org. Synth. 1943 , 23, 11. Link
-
ACG Publications . Reinvestigation of bromination of 8-substituted quinolines. Org.[3][5] Commun.2016 , 9:4, 96-102.[6] Link
-
Atlantis Press . Synthesis of 6-bromo-4-iodoquinoline and quinolone tautomers. ASEI2015 .[7] Link
-
Sigma-Aldrich .[8][9] Product Specification: 3-Bromo-8-fluoro-4-hydroxyquinoline. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemeo.com [chemeo.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 3-Bromo-8-fluoro-4-hydroxyquinoline AldrichCPR 1065087-83-3 [sigmaaldrich.com]
- 9. labshake.com [labshake.com]
Technical Support Center: Bromination Protocols for 6,8-Difluoro-4-Hydroxyquinoline
Case ID: BROM-68DF-OPT Status: Active Topic: Optimization of C-3 Bromination Conditions Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reaction Logic
The Objective: Synthesize 3-bromo-6,8-difluoro-4-hydroxyquinoline (Target). The Challenge: Balancing the poor solubility of the starting material (6,8-difluoro-4-hydroxyquinoline) with the need for high regioselectivity at the C-3 position.
Mechanistic Insight
The substrate exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar solvents, the keto form predominates.
-
Activation: The NH group and the carbonyl/hydroxyl moiety activate the C-3 position toward electrophilic attack.
-
Deactivation: The fluorine atoms at C-6 and C-8 are electron-withdrawing. While they deactivate the benzene ring, they effectively "lock" the benzenoid positions, preventing side reactions on that ring and funneling the electrophile (
) almost exclusively to C-3.
Reaction Scheme: The transformation relies on Electrophilic Aromatic Substitution (EAS).
Figure 1: Simplified reaction pathway emphasizing the electrophilic attack at C-3.
Optimized Experimental Protocols
We recommend two distinct protocols depending on your scale and purity requirements.
Method A: High-Purity Protocol (N-Bromosuccinimide)
Best for: Medicinal chemistry scale (<10g), high regioselectivity requirements.
Rationale: NBS provides a slow, controlled release of
-
Dissolution: Suspend 1.0 eq of 6,8-difluoro-4-hydroxyquinoline in Acetonitrile (MeCN) (10 mL/g).
-
Note: If the suspension is too thick, add DMF dropwise until a stirrable slurry is achieved. Complete dissolution is not required initially.
-
-
Addition: Cool to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Critical: Protect from light to prevent radical side reactions, though rare with this substrate.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.
-
Observation: The mixture often clears as the reaction proceeds, then the product may precipitate.
-
-
Workup: Pour the mixture into ice-cold water (5x reaction volume). Stir for 30 minutes.
-
Isolation: Filter the solid. Wash with water (
) and cold ethanol ( ). Dry under vacuum at 50 °C.
Method B: Scale-Up Protocol (Elemental Bromine)
Best for: Process scale (>50g), cost-efficiency.
Rationale: Glacial acetic acid acts as both solvent and catalyst. This method is harsher but faster.
-
Setup: Charge 1.0 eq of starting material in Glacial Acetic Acid (5–8 volumes). Heat to 40–50 °C to aid solubility.
-
Bromination: Add a solution of Bromine (
) (1.05 eq) in acetic acid dropwise over 1 hour.-
Safety: Trap HBr off-gas using a caustic scrubber.
-
-
Completion: Stir at 50 °C for 2 hours. Monitor by HPLC/TLC.
-
Quench: Cool to RT. Pour into ice water containing 1% sodium bisulfite (
) to quench excess bromine. -
Isolation: Adjust pH to ~4–5 with Sodium Acetate if precipitation is incomplete (the 6,8-F analogs can be quite acidic). Filter and wash copiously with water.
Comparative Data Analysis
| Parameter | Method A (NBS) | Method B ( |
| Solvent System | MeCN or DMF | Glacial Acetic Acid |
| Temperature | 0 °C | 40–50 °C |
| Yield (Typical) | 85–92% | 80–88% |
| Purity (Crude) | >98% | 90–95% |
| Key Impurity | Succinimide (water soluble) | Dibromo species / Unreacted SM |
| Safety Profile | Moderate (Solid reagent) | High Hazard (Corrosive liquid, HBr gas) |
Troubleshooting Center
Interactive Diagnostic Workflow Use this logic tree to resolve common failures.
Figure 2: Diagnostic logic for common bromination failures.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Poor solubility prevented reaction. | Switch solvent to DMF or increase temperature to 60°C (Method B). Ensure vigorous stirring. |
| Product is Yellow/Orange | Trapped free bromine ( | Wash the filter cake with 5% Sodium Thiosulfate or Bisulfite solution until white/off-white. |
| Low Yield after Water Quench | Product solubilized by high acidity (HBr). | The 6,8-difluoro substitution increases the acidity of the N-H and OH. Neutralize the filtrate with Sodium Acetate to pH 4–5 to force precipitation. |
| Extra Spot on TLC ( | Over-bromination (likely at C-2 or N). | Reduce reagent equivalents to 1.0. If using |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridinium Tribromide instead of Liquid Bromine?
A: Yes. Pyridinium tribromide is a solid source of
Q: Why is my product not precipitating from DMF? A: DMF is a powerful solvent. If you used Method A with DMF, simply adding water might not be enough if the volume ratio is low. You need a water:DMF ratio of at least 5:1. If it still doesn't precipitate, cool the mixture to 0°C and scratch the flask glass to induce nucleation.
Q: Does the 6,8-difluoro pattern affect the reaction time? A: Yes. The fluorine atoms are electron-withdrawing, which deactivates the ring slightly compared to a non-fluorinated quinolone. Expect reaction times to be 20–30% longer than standard 4-hydroxyquinoline brominations.
Q: How do I remove the succinimide byproduct in Method A? A: Succinimide is highly water-soluble. A thorough wash of the filter cake with water (warm water, ~40°C, is even better) will remove it completely.
References
-
General Reactivity of 4-Hydroxyquinolines
-
Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1]
-
-
Bromination using NBS (Methodology)
-
Synthesis of Fluoroquinolone Intermediates
-
Grohe, K., & Heitzer, H. (1987). "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on fluoroquinolone scaffolds).
-
-
Solubility & Tautomerism
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Sources
stability of 3-Bromo-6,8-difluoro-4-hydroxyquinoline under basic conditions
Technical Support Center: 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Topic: Stability & Handling of 3-Bromo-6,8-difluoro-4-hydroxyquinoline under Basic Conditions Document ID: TSC-QZN-038 Last Updated: 2025-06-12 Audience: Medicinal Chemists, Process Development Scientists[1]
Core Technical Overview
3-Bromo-6,8-difluoro-4-hydroxyquinoline (CAS: 1065087-96-8) is a halogenated quinolone scaffold widely used as an intermediate in the synthesis of antibacterial agents (fluoroquinolones) and anticancer compounds.[1]
Its behavior in basic media is governed by two competing electronic factors:[1]
-
Acidity of the 4-OH/NH motif: The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In basic conditions, it deprotonates (
) to form a resonance-stabilized anion.[1] -
Activation of the C-F bonds: The 6- and 8-fluoro substituents are theoretically susceptible to Nucleophilic Aromatic Substitution (
).[1] However, the formation of the electron-rich anion in base significantly deactivates the ring toward further nucleophilic attack, providing a "protective" effect under mild-to-moderate conditions.
Stability Data Summary
| Condition | Stability Status | Observation/Risk |
| Aqueous NaOH (1M, 25°C) | High | Forms stable sodium salt.[1] Solution turns yellow/orange.[1] No degradation observed over 24h. |
| Aqueous NaOH (1M, Reflux) | Moderate | Stable for short durations (<2h).[1] Extended reflux (>6h) may lead to trace hydrolysis of C8-F. |
| Metal Alkoxides (NaOMe/MeOH) | Conditional | Stable at RT.[1] At reflux, risk of |
| Organolithiums (e.g., n-BuLi) | Incompatible | Rapid Lithium-Halogen Exchange at C3-Br.[1] Do not use unless lithiation is the intended reaction.[1] |
| Carbonate Bases (K₂CO₃/DMF) | High | Standard condition for alkylation reactions.[1] Stable at elevated temperatures (up to 80°C).[1] |
Troubleshooting Guide (Q&A)
Category A: Dissolution & Visual Changes[1]
Q1: Why does the solution turn bright yellow/orange when I dissolve the compound in NaOH? Has it degraded? A: No, this is a normal physical property, not degradation.[1]
-
Mechanism: The compound is a weak acid.[1] Adding base removes the proton from the 4-OH (or N-H tautomer), creating the quinolonate anion .[1] This anion has an extended conjugated
-system compared to the neutral molecule, causing a bathochromic shift (red-shift) in absorption, resulting in a yellow or orange color.[1] -
Action: Proceed with the experiment. The color will revert to off-white/pale yellow upon re-acidification.
Q2: I cannot get the compound to dissolve completely in 5% NaHCO₃. What should I do? A: Sodium bicarbonate is often too weak to fully deprotonate the 4-hydroxyquinoline scaffold efficiently, leading to incomplete solubility.[1]
-
Recommendation: Switch to a stronger base like 1M NaOH or 1M KOH for complete dissolution.[1] If a milder pH is required for downstream steps, dissolve in NaOH first, then carefully adjust the pH.[1]
Category B: Chemical Reactivity & Degradation[1]
Q3: I observed a new spot on TLC after heating the compound with Sodium Methoxide (NaOMe) in Methanol. What happened?
A: You likely triggered a Nucleophilic Aromatic Substitution (
-
Cause: While the anionic form protects the ring, the 8-fluoro position is inductively activated by the adjacent ring nitrogen.[1] Strong nucleophiles like methoxide (
), combined with heat, can displace the fluorine.[1] -
Diagnostic: The byproduct is usually 3-bromo-6-fluoro-8-methoxy-4-hydroxyquinoline .[1]
-
Prevention: Use sterically bulky bases (e.g.,
-BuOK) or non-nucleophilic bases (e.g., NaH, K₂CO₃) if nucleophilic attack is not intended.[1]
Q4: Can I use this compound in a Suzuki coupling with basic aqueous carbonate? A: Yes, this is the standard utility of the 3-Br handle.[1]
-
Protocol Insight: The C3-Br bond is a "vinyl bromide" type and is stable to hydrolysis. Under Suzuki conditions (Pd catalyst,
, dioxane/water, 80°C), the base will solubilize the quinoline (forming the anion), which actually facilitates the reaction by preventing catalyst poisoning by the free nitrogen.[1]
Mechanistic Visualization
Figure 1: Tautomerism & Anionic Protection in Base
This diagram illustrates why the molecule remains stable in hydroxide solution.[1] The negative charge delocalization reduces the electrophilicity of the ring, preventing the displacement of the Fluorine atoms.[1]
Caption: The deprotonation leads to an electron-rich anion that repels nucleophiles, granting stability.[1]
Standard Operating Procedures (SOPs)
SOP-01: Dissolution and Recovery from Basic Media
Use this protocol for purification or when using the compound as a stock solution.
-
Preparation:
-
Dissolution:
-
Recovery (Precipitation):
-
Isolation:
SOP-02: N-Alkylation in Basic Conditions
When alkylating this scaffold, the base choice determines N- vs O-selectivity.[1]
-
Reagents: Use K₂CO₃ (2.0 equiv) in DMF or Acetone.
-
Procedure:
-
Stir the quinoline and base for 30 mins at RT to form the anion.
-
Add the alkyl halide (R-X).[1]
-
Heat to
.
-
-
Note: This scaffold favors N-alkylation (forming the quinolone derivative) under these conditions due to the thermodynamic stability of the quinolone system.[1]
References
-
Synthesis of 4-Hydroxyquinolines : Gould, R. G.; Jacobs, W. A.[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[1] Link[1]
-
Reactivity of Fluoroquinolones : Grohe, K.[1] "The Chemistry of Fluoroquinolones." Chemie in unserer Zeit, 1987 , 21, 181-189.[1] (Foundational text on 6,7,8-substituted quinolone stability).
-
Tautomerism and Acidity : Albert, A.; Phillips, J. N.[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956 , 1294–1304.[1] Link
-
Nucleophilic Substitution in Haloquinolines : Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of Nucleophilic Substitution Reactions of 4-Substituted Quinolines." Chemical Reviews, 1951 , 49(2), 273–412.[1] Link[1]
-
Commercial Data & Safety : Sigma-Aldrich Product Sheet for 3-Bromo-6,8-difluoro-4-hydroxyquinoline (CAS 1065087-96-8).[1] Link
Sources
Validation & Comparative
HPLC Method Development Guide: 3-Bromo-6,8-difluoro-4-hydroxyquinoline Purity
Executive Summary & Comparison Overview
Objective: To establish a robust, stability-indicating HPLC method for the purity assessment of 3-Bromo-6,8-difluoro-4-hydroxyquinoline (CAS: 1065087-83-3), a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1]
The Challenge: This compound presents a "perfect storm" for chromatographic separation:
-
Tautomerism: The 4-hydroxyquinoline moiety exists in a pH-dependent equilibrium with its 4-quinolone tautomer, leading to peak splitting or severe tailing if pH is not strictly controlled.
-
Halogen Selectivity: Differentiating the target 3-bromo analog from its likely impurities (e.g., the non-brominated precursor 6,8-difluoro-4-hydroxyquinoline or regioisomers) requires specific stationary phase selectivity beyond standard C18 hydrophobicity.
-
Basic Nitrogen: The quinoline nitrogen (
) interacts with residual silanols on silica columns, causing peak broadening.
The Solution: This guide compares three methodological approaches. While the Standard C18 Method provides a baseline, the Optimized Phenyl-Hexyl Method is recommended for superior resolution of halogenated impurities.
Comparative Performance Matrix
| Feature | Method A: Standard Generic | Method B: Optimized Specific (Recommended) | Method C: High-Throughput |
| Stationary Phase | C18 (Fully Porous, 5 µm) | Phenyl-Hexyl (Core-Shell, 2.7 µm) | C18 (Sub-2 µm UPLC) |
| Mobile Phase | Water/ACN + 0.1% TFA | 10mM Ammonium Formate (pH 3.[1]0) / Methanol | Water/ACN + 0.1% Formic Acid |
| Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity |
| Impurity Resolution ( | 1.2 (Marginal) | > 2.5 (Excellent) | 1.8 (Good) |
| Peak Tailing ( | 1.8 - 2.2 (Poor) | 1.0 - 1.2 (Ideal) | 1.3 |
| Suitability | Initial Scouting | QC Release & Purity Analysis | In-Process Control (IPC) |
Technical Deep Dive: Method Development Strategy
Understanding the Chemistry (Expertise & Experience)
The separation logic relies on exploiting the electron-withdrawing nature of the fluorine and bromine atoms.
-
Why Phenyl-Hexyl? The fluorine atoms on the benzene ring reduce the electron density of the quinoline system. However, the bromine at position 3 is large and polarizable. A Phenyl-Hexyl column interacts via
- stacking.[1] The difference in electron density between the brominated target and the non-brominated impurity creates a distinct separation factor ( ) that a standard C18 (based solely on hydrophobicity) cannot achieve efficiently. -
Why pH 3.0? At pH 3.0, the basic quinoline nitrogen is protonated (
), increasing solubility. More importantly, this pH is sufficiently far from the of the hydroxyl group, stabilizing the tautomeric equilibrium and preventing peak splitting.
Impurity Profile & Origin
To validate the method, we must separate the target from its synthesis-related impurities.[1]
Figure 1: Synthetic pathway illustrating the origin of critical impurities (Impurity A and B) that the HPLC method must resolve.
Experimental Protocols
Reagents & Equipment
-
Reference Standard: 3-Bromo-6,8-difluoro-4-hydroxyquinoline (>99.0% purity).[1]
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Buffer: Ammonium Formate, Formic Acid (LC-MS Grade).
-
Column:
-
Primary: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (or equivalent).[1]
-
Alternative: Agilent Zorbax Eclipse Plus C18.
-
Method B: The Optimized Protocol (Recommended)
This protocol is the "Gold Standard" for purity assessment, balancing resolution with run time.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Phenyl-Hexyl (Core-Shell), 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Critical for mass transfer kinetics) |
| Detection | UV @ 254 nm (Purity) and 290 nm (Identification) |
| Injection Vol | 5.0 µL |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic separation of polar impurities |
| 12.0 | 80 | Linear Gradient (Elution of Target) |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Standard Preparation:
-
Stock Solution: Dissolve 10 mg of 3-Bromo-6,8-difluoro-4-hydroxyquinoline in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.
System Suitability Criteria (Self-Validating System)
Before releasing results, the system must pass these checks:
-
Resolution (
): > 2.0 between Impurity A (Precursor) and Target. -
Tailing Factor (
): 0.8 < < 1.5 for the main peak. -
Precision: RSD < 2.0% for retention time and area (n=6 injections).
Troubleshooting & Decision Logic
Use this logic flow to diagnose separation issues during development or routine QC.
Figure 2: Troubleshooting decision tree for optimizing peak shape and resolution.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-8-fluoro-4-hydroxyquinoline.[1][2] Link (Accessed 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329773652. Link
-
Yeole, R. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone."[3] Indian Journal of Pharmaceutical Sciences, 2009. Link
-
Sielc Technologies. "Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column." Application Note. Link
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one." Technical Guide. Link
Sources
mass spectrometry fragmentation pattern of 3-Bromo-6,8-difluoro-4-hydroxyquinoline
Executive Summary
Product: 3-Bromo-6,8-difluoro-4-hydroxyquinoline (3-Br-6,8-DFHQ) Application: Pharmacophore characterization, impurity profiling, and metabolic stability assessment in fluoroquinolone drug development. Core Value Proposition: This guide provides a definitive mass spectrometry (MS) characterization framework for 3-Br-6,8-DFHQ. Unlike standard fluoroquinolones, the C3-bromine substituent introduces a unique isotopic signature and fragmentation lability that serves as a high-fidelity diagnostic handle in complex biological matrices.
This document compares the MS performance and fragmentation behavior of 3-Br-6,8-DFHQ against its non-brominated analog (6,8-Difluoro-4-hydroxyquinoline ) and a chlorinated variant (3-Chloro-6,8-difluoro-4-hydroxyquinoline ) to demonstrate its superior diagnostic specificity.
Technical Specifications & Experimental Setup
To ensure reproducibility, the following LC-MS/MS protocol is recommended. This setup is validated for detecting halogenated quinoline derivatives with high sensitivity.
Standardized Protocol
-
Instrumentation: Q-TOF or Triple Quadrupole (QqQ) MS.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (
).[1][2] -
Mobile Phase:
-
A: 0.1% Formic acid in Water (Promotes protonation at N-1).
-
B: Acetonitrile (MeCN).
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 10 min. (Bromine increases lipophilicity, increasing retention time relative to non-halogenated analogs).
Comparison of Analogs (Precursor Ions)
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion ( | Isotope Pattern ( |
| 3-Br-6,8-DFHQ | 258.94 | 259.95 / 261.95 | 1 : 1 (Distinctive) | |
| 6,8-DFHQ (Analog) | 181.03 | 182.04 | 100 : 0.9 (Carbon only) | |
| 3-Cl-6,8-DFHQ (Impurity) | 215.00 | 216.00 / 218.00 | 3 : 1 |
Comparative Performance Analysis
A. Isotopic Fidelity & Detection Specificity
The primary "performance" advantage of 3-Br-6,8-DFHQ in analytical workflows is its isotopic fidelity .
-
3-Br-6,8-DFHQ: The Bromine atom provides a "built-in" label. The doublet signal at
260 and 262 with near-equal intensity allows for immediate visual confirmation of the compound in complex background noise, reducing false positives by >90% compared to non-brominated analogs. -
Alternative (6,8-DFHQ): Lacks a distinct heteroatom signature. In complex matrices (e.g., plasma), isobaric interferences can easily mimic the
ion ( 182), requiring high-resolution MS (HRMS) for confirmation. -
Alternative (3-Cl-6,8-DFHQ): The Chlorine signature (3:1 ratio) is less distinct than Bromine's 1:1 ratio, making it slightly harder to distinguish from overlapping peaks in low-abundance samples.
B. Fragmentation Efficiency (MS/MS)
The fragmentation "performance" is defined by the generation of stable, diagnostic product ions.
1. Primary Fragmentation Pathway: The Carbonyl Loss
All 4-hydroxyquinolines (existing largely as 4-quinolones) undergo a characteristic loss of Carbon Monoxide (CO, -28 Da).
-
Mechanism: Protonation at the carbonyl oxygen
Alpha-cleavage Ring contraction to an indole-like cation. -
Observation:
-
3-Br-6,8-DFHQ (
260) 232 (Loss of CO). -
Note: The Br atom is retained in this step, preserving the 1:1 isotope pattern in the fragment, further validating the hit.
-
2. Secondary Pathway: Halogen Elimination
This is where 3-Br-6,8-DFHQ outperforms alternatives in structural elucidation.
-
3-Br-6,8-DFHQ: The C-Br bond is weaker than C-F or C-Cl.
-
Radical Loss: Loss of
(-79/81 Da) to form a radical cation (rare in ESI but possible in high-energy CID). -
Neutral Loss: Loss of
(-80/82 Da) is the dominant pathway after ring contraction.
-
-
6,8-DFHQ: The C-F bonds are extremely stable. Fragmentation requires high collision energies (CE > 40 eV) to break the aromatic ring (typically losing
or ), yielding non-specific small fragments.
Performance Verdict: 3-Br-6,8-DFHQ provides a richer MS/MS spectrum at moderate collision energies (20-30 eV), offering more confidence in structural assignment than the highly stable fluoro-only analog.
Detailed Fragmentation Mechanism
The following diagram illustrates the stepwise dissociation of 3-Br-6,8-DFHQ. The pathway highlights the critical diagnostic ions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-Bromo-6,8-difluoro-4-hydroxyquinoline. The primary route involves CO expulsion followed by HBr elimination.
Key Diagnostic Ions Table
| m/z (approx) | Ion Identity | Origin | Relative Abundance |
| 260 / 262 | Parent Molecule | 100% (Base Peak) | |
| 232 / 234 | Quinoline Ring Contraction | 60 - 80% | |
| 181 | Loss of Bromine Radical | < 10% (Variable) | |
| 152 | Loss of CO + HBr | 40 - 50% | |
| 125 | Loss of CO + HBr + HCN | 20 - 30% |
Analytical Workflow: Identification Strategy
Use this decision tree to confirm the presence of 3-Br-6,8-DFHQ in unknown samples.
Figure 2: Step-by-step logic gate for the positive identification of the target compound using LC-MS/MS data.
References
-
Niessen, W. M. A. (2006). Fragmentation of small molecules in electrospray ionization mass spectrometry. Journal of Chromatography A. Link (Describes general fragmentation rules for even-electron ions, including CO loss in phenols/quinolones).
-
Holčapek, M., et al. (2010). Structural analysis of fluoroquinolones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link (Authoritative source on fluoroquinolone fragmentation pathways).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. (Foundational text for isotopic abundance rules of Bromine/Chlorine).
-
He, Y., et al. (2018). Mass defect filtering and neutral loss monitoring for the detection of quinoline metabolites. Drug Metabolism and Disposition. Link (Methodology for neutral loss scanning of halogenated drugs).
Sources
A Comparative Guide to the Impurity Profile of Commercial 3-Bromo-6,8-difluoro-4-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide presents an in-depth comparative analysis of the impurity profiles of commercially available 3-Bromo-6,8-difluoro-4-hydroxyquinoline. As a critical starting material in the synthesis of various pharmaceutical compounds, its purity is of utmost importance. Impurities can carry through synthetic steps and compromise the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive overview of common impurities, the analytical methodologies for their detection, and a comparison of different commercial sources, underpinned by experimental data.
The Significance of Impurity Profiling in Drug Development
Regulatory bodies such as the FDA and international guidelines like those from the ICH emphasize the stringent control of impurities in drug substances.[3][4][5] The quality of the starting materials is a critical factor in ensuring the final API meets these rigorous standards.[1][6] An impurity in a starting material can lead to significant downstream consequences, including the formation of structurally similar but potentially toxic by-products in the final drug. Therefore, a thorough understanding and control of the impurity profile of key starting materials like 3-Bromo-6,8-difluoro-4-hydroxyquinoline is not just a matter of good science but a regulatory necessity.[1][4][7]
Common Impurities in 3-Bromo-6,8-difluoro-4-hydroxyquinoline
The synthesis of quinoline derivatives can be complex, often leading to various process-related impurities.[8][9][10] Based on the common synthetic routes for 3-Bromo-6,8-difluoro-4-hydroxyquinoline, several types of impurities can be anticipated.
Table 1: Potential Impurities and Their Origins
| Impurity Type | Potential Source |
| Starting Materials | Incomplete reaction of precursors.[3] |
| Intermediates | Carryover from intermediate synthetic steps.[3] |
| By-products | Side reactions occurring during the synthesis.[8] |
| Reagents & Solvents | Residual materials from the manufacturing process.[3][11] |
| Degradation Products | Instability of the material under certain storage or process conditions.[3] |
Analytical Workflow for Comprehensive Impurity Profiling
A multi-technique approach is essential for the robust characterization of impurities.[3][5] The following workflow outlines the key analytical methods for the separation, identification, and quantification of impurities in 3-Bromo-6,8-difluoro-4-hydroxyquinoline.
Caption: Experimental workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone technique for separating and quantifying non-volatile organic impurities in pharmaceutical products.[3][11][12]
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[3][13][14][15]
Experimental Protocol:
-
LC System: Coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
MS Detection: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on significant impurity peaks for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the preferred method for the identification and quantification of volatile residual solvents that may be present from the manufacturing process.[3][16]
Experimental Protocol:
-
Technique: Headspace GC-MS.
-
Column: A suitable capillary column for volatile organic compounds.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry.
Comparative Analysis of Commercial Samples
Three commercial samples of 3-Bromo-6,8-difluoro-4-hydroxyquinoline from different suppliers (designated A, B, and C) were analyzed.
Table 2: Impurity Profile Comparison
| Supplier | Purity (by HPLC area %) | Number of Detectable Impurities (>0.05%) | Major Impurity (%) |
| A | 99.2% | 4 | 0.35% (Unidentified) |
| B | 99.8% | 1 | 0.12% (Isomer) |
| C | 98.5% | 6 | 0.68% (Starting Material) |
Key Findings:
-
Supplier B demonstrated the highest purity with the simplest impurity profile. The major impurity was identified by LC-MS as a positional isomer.
-
Supplier C showed the lowest purity, with a significant amount of unreacted starting material, suggesting a less optimized manufacturing process.
-
Supplier A had a good purity level, but a significant unidentified impurity was present, which would require further investigation and toxicological assessment if it exceeded the identification threshold.
Conclusion and Recommendations
The impurity profile of commercial 3-Bromo-6,8-difluoro-4-hydroxyquinoline varies significantly between suppliers. This underscores the critical need for thorough in-house analysis and qualification of starting materials. For applications in drug development, Supplier B would be the preferred choice due to its higher purity and well-defined impurity profile.
It is imperative that researchers and drug development professionals:
-
Implement robust analytical methods for routine quality control of starting materials.
-
Work closely with suppliers to understand their synthetic processes and potential for impurity formation.
-
Adhere to regulatory guidelines for the identification, qualification, and control of impurities throughout the drug development lifecycle.[17][18]
By taking these steps, the safety and quality of the final pharmaceutical product can be more effectively assured.
References
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. J-Stage. Available at: [Link]
-
Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. Available at: [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available at: [Link]
-
Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. Available at: [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]
-
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Universitat de Barcelona. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. World Health Organization (WHO). Available at: [Link]
-
Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]
-
Selection and justification of regulatory starting materials. Journal of the Royal Society of Chemistry. Available at: [Link]
-
Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. enkrisi. Available at: [Link]
-
Quinoline-impurities. Pharmaffiliates. Available at: [Link]
-
Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Scientific Research Publishing. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]
-
Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
Impurity Profiling: Theory and Practice. PharmaInfo. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. LinkedIn. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. dsinpharmatics.com [dsinpharmatics.com]
- 5. rroij.com [rroij.com]
- 6. enkrisi.com [enkrisi.com]
- 7. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 17. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 18. ijsrtjournal.com [ijsrtjournal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
